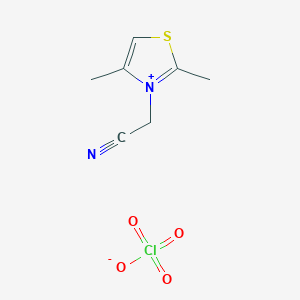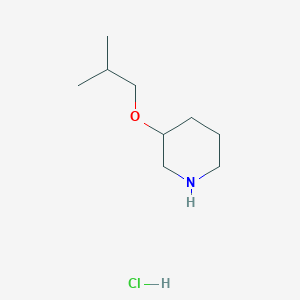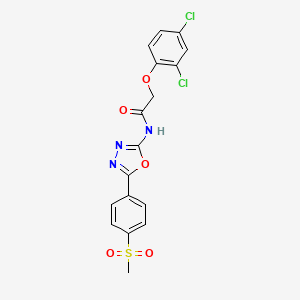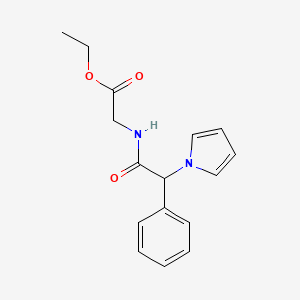![molecular formula C19H15N3O3 B2547565 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034227-06-8](/img/structure/B2547565.png)
2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic compound that appears to be a derivative of benzisoxazole. Benzisoxazoles are known for their various pharmacological activities, and the presence of substituents can significantly alter their biological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related benzisoxazole derivatives typically involves conventional methods that are both facile and efficient. For instance, a series of N-(1,3-benzothiazole-2-yl)-2-(pyridine-3-ylformohydrazido) acetamide derivatives were synthesized and their structures were confirmed using techniques such as elemental analysis, IR, ESI-MS, and NMR spectral data . Similarly, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide was achieved through a simple method, suggesting that the synthesis of the compound might also be accessible through established synthetic routes .
Molecular Structure Analysis
The molecular structure of benzisoxazole derivatives is typically elucidated using a combination of spectroscopic techniques, including IR, ESI-MS, and NMR . These methods provide detailed information about the molecular framework and the nature of substituents attached to the core benzisoxazole ring.
Chemical Reactions Analysis
While the specific chemical reactions of 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide are not detailed in the provided papers, related compounds have been used as precursors for the preparation of various substituted benzoxazoles . This suggests that the compound may also undergo reactions that could lead to a range of derivatives with potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzisoxazole derivatives can be inferred from their structural features and substituents. The presence of functional groups such as chloromethyl and amino groups in related compounds indicates that they may exhibit certain reactivity patterns . Additionally, molecular docking and dynamics studies, as well as ADME parameter determination, are important for understanding the interaction of these compounds with biological targets and their pharmacokinetic profiles .
Aplicaciones Científicas De Investigación
Corrosion Inhibitors
Compounds with similar structures to 2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide have been synthesized and evaluated for their corrosion inhibition properties. These compounds showed promising results as corrosion inhibitors in acidic and oil medium environments, demonstrating significant inhibition efficiencies at low concentrations. This suggests potential applications in protecting metals against corrosion in industrial settings A. Yıldırım, M. Cetin, 2008.
Antimicrobial Agents
Several benzothiazoline acetamide analogs, including structures related to the compound , have been synthesized and studied for their bioactive properties. These compounds were evaluated for their antimicrobial activity, showing effectiveness against a variety of microbial strains. Such findings highlight the potential for these compounds to serve as templates for developing new antimicrobial agents Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.
Antiprotozoal Agents
Research into dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share some structural motifs with the compound of interest, has shown significant antiprotozoal activity. These compounds have demonstrated effectiveness against various protozoal pathogens, offering a foundation for the development of new treatments for protozoal infections M. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004.
Ligand-Protein Interactions and Photovoltaic Efficiency
Studies on benzothiazolinone acetamide analogs have also explored their ligand-protein interactions, providing insights into potential therapeutic applications. Additionally, some compounds have been assessed for their photovoltaic efficiency, indicating possible use in dye-sensitized solar cells (DSSCs) due to their light harvesting efficiency and favorable energetics for electron injection Y. Mary, Gozde Yalcin, Y. Mary, K. S. Resmi, Renjith Thomas, T. Önkol, E. Kasap, I. Yildiz, 2020.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(9-17-15-3-1-2-4-18(15)25-22-17)21-11-13-5-6-16(20-10-13)14-7-8-24-12-14/h1-8,10,12H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCJNAUWHNPKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]acetamide](/img/structure/B2547484.png)
![5-(dithiolan-3-yl)-N-[[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]pentanamide](/img/structure/B2547487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2547490.png)

![[2-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)ethyl]amine hydrochloride](/img/structure/B2547492.png)


![6-acetyl-2-[(2-phenylsulfanylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2547498.png)

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)
